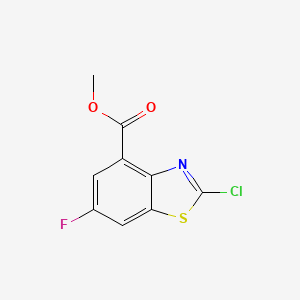

2-Chloro-6-fluorobenzothiazole-4-carboxylic acid methyl ester

Description

Properties

IUPAC Name |

methyl 2-chloro-6-fluoro-1,3-benzothiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO2S/c1-14-8(13)5-2-4(11)3-6-7(5)12-9(10)15-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEUVHEZTNMUUQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC(=C1)F)SC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Chloro-6-fluorobenzothiazole-4-carboxylic acid methyl ester generally follows a sequence of:

- Formation of the benzothiazole core structure.

- Introduction of halogen substituents (chloro and fluoro groups) at specific positions on the benzothiazole ring.

- Functional group transformation to introduce the carboxylic acid methyl ester at position 4.

This process typically involves aromatic substitution, cyclization, halogenation, and esterification reactions under controlled conditions.

Formation of the Benzothiazole Core

The benzothiazole ring is commonly synthesized via cyclization reactions involving 2-aminothiophenol derivatives and carboxylic acid derivatives or their equivalents. One efficient approach involves:

- Reacting 2-aminothiophenol or substituted analogs with appropriate carboxylic acid derivatives or acid chlorides.

- Using dehydrating agents or catalysts to promote ring closure forming the benzothiazole heterocycle.

For example, literature reports the synthesis of benzothiazole derivatives by refluxing 2-aminobenzothiazole intermediates with aldehydes or acid derivatives in solvents like ethanol or toluene, often with acid catalysts or under reflux conditions to facilitate cyclization and condensation.

Halogenation (Chlorination and Fluorination)

Selective halogenation at the 2- and 6-positions of the benzothiazole ring is critical for the target molecule. The methods include:

- Electrophilic aromatic substitution using halogenating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride for chlorination.

- Fluorination often requires more specialized reagents due to the reactivity of fluorine, such as Selectfluor or other fluorinating agents that can selectively introduce fluorine at the 6-position.

In some synthetic routes, the halogen substituents are introduced early in the synthesis on the precursor aromatic ring before cyclization to the benzothiazole, which can improve regioselectivity and yield.

Esterification to Form the Methyl Ester

The carboxylic acid methyl ester group at position 4 is typically introduced by:

- Esterification of the corresponding carboxylic acid using methanol in the presence of acid catalysts such as sulfuric acid or thionyl chloride.

- Alternatively, conversion of the acid to an acid chloride followed by reaction with methanol can be employed to obtain the methyl ester.

For example, a preparation method analogous to esterification of halogenated pyridine carboxylic acids involves dissolving the acid in methanol, adding thionyl chloride or concentrated sulfuric acid, and heating at 60°C for several hours until the reaction completes, followed by neutralization and isolation of the methyl ester product with high yield (approximately 89-93%).

Representative Experimental Procedure (Adapted)

Analytical and Monitoring Techniques

- Thin-layer chromatography (TLC) is routinely used to monitor reaction progress during cyclization, halogenation, and esterification steps.

- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C, and ^19F NMR) confirms structural integrity and substitution pattern.

- High-resolution mass spectrometry (HRMS) verifies molecular weight and purity.

- Melting point determination and infrared spectroscopy (IR) provide additional characterization data.

Summary Table of Preparation Method Parameters

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Cyclization solvent | Ethanol, toluene | Reflux conditions |

| Halogenation agents | NCS, sulfuryl chloride (chlorination); Selectfluor (fluorination) | Temperature control critical |

| Esterification reagents | Methanol + thionyl chloride or H2SO4 | 60°C, 6-7 hours |

| Reaction monitoring | TLC, NMR, HRMS | Ensures completeness and purity |

| Yield | 85-95% (varies with step) | High efficiency with optimized conditions |

Research Findings and Optimization Notes

- Using substituted amino acid esters as starting materials can improve yields and purity of benzothiazole derivatives.

- Mild reaction conditions and catalyst-free methods have been explored for benzothiazole synthesis to improve environmental friendliness and reduce cost.

- The halogenation step requires careful control to prevent over-halogenation or side reactions.

- Esterification using thionyl chloride in methanol provides a high yield and purity methyl ester product, suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluorobenzothiazole-4-carboxylic acid methyl ester undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Electrophilic Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at positions ortho or para to the nitrogen atom.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.

Electrophilic Substitution: Reagents such as halogens or nitrating agents under acidic conditions.

Hydrolysis: Acidic or basic conditions to facilitate the conversion of the ester to the carboxylic acid.

Major Products Formed

Nucleophilic Substitution: Substituted benzothiazole derivatives.

Electrophilic Substitution: Halogenated or nitrated benzothiazole derivatives.

Hydrolysis: 2-Chloro-6-fluorobenzothiazole-4-carboxylic acid.

Scientific Research Applications

Synthetic Chemistry Applications

2-Chloro-6-fluorobenzothiazole-4-carboxylic acid methyl ester serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo:

- Nucleophilic Substitution : Leading to the formation of substituted benzothiazole derivatives.

- Electrophilic Substitution : Resulting in halogenated or nitrated benzothiazole derivatives.

- Hydrolysis : Producing 2-chloro-6-fluorobenzothiazole-4-carboxylic acid, which can be further utilized in various chemical reactions.

Biological Research Applications

The compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of benzothiazoles exhibit significant antimicrobial activity against various pathogens. For instance, 2-chloro-6-fluorobenzothiazole derivatives have been tested against bacterial strains, demonstrating promising results in inhibiting growth .

- Anticancer Activities : Research indicates that this compound may possess anticancer properties. In vitro studies have evaluated its effects on different cancer cell lines, revealing cytotoxic effects. For example, compounds derived from benzothiazoles have shown efficacy against breast cancer cell lines .

Pharmaceutical Development

Due to its biological activity, 2-Chloro-6-fluorobenzothiazole-4-carboxylic acid methyl ester is being explored as a lead compound for the development of new pharmaceuticals. Its unique structure allows for modifications that could enhance therapeutic efficacy or reduce side effects.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it suitable for developing agrochemicals and other industrial compounds.

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of 2-chloro-6-fluorobenzothiazole derivatives against Mycobacterium tuberculosis, revealing significant antibacterial activity with an IC50 value indicating effective inhibition.

Cytotoxicity Assays

In vitro assays demonstrated that the compound exhibited selective cytotoxicity towards certain cancer cell lines while sparing normal cells, suggesting potential use in targeted cancer therapies.

Enzyme Inhibition Profiles

Detailed analyses showed that the compound had inhibitory effects on acetylcholinesterase (AChE), with IC50 values comparable to established inhibitors, indicating potential applications in treating neurodegenerative diseases .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Findings/Notes |

|---|---|---|

| Synthetic Chemistry | Intermediate for complex organic synthesis | Nucleophilic and electrophilic substitutions possible |

| Biological Research | Antimicrobial and anticancer studies | Significant activity against pathogens and cancer cells |

| Pharmaceutical Development | Lead compound for drug development | Potential for enhanced therapeutic agents |

| Industrial Applications | Production of specialty chemicals | Valuable in agrochemical synthesis |

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluorobenzothiazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of Key Properties

Key Observations :

The methyl ester at position 4 (vs. position 6 in ) may influence steric hindrance and solubility.

Heterocyclic Core Differences :

- Pyrimidine-based analogs (e.g., ) lack the sulfur atom and fused benzene ring present in benzothiazoles, leading to reduced aromatic stability and distinct pharmacological profiles.

Biological Activity :

- Ethyl ester derivatives with acetamido groups (e.g., ) exhibit modified pharmacokinetic properties due to increased hydrophobicity, whereas methyl esters (e.g., ) are more metabolically labile.

Reactivity and Functional Group Analysis

- Ester Hydrolysis : The methyl ester group in the target compound is susceptible to hydrolysis under alkaline conditions, similar to other methyl esters (e.g., palmitic acid methyl ester ). This reactivity is critical in prodrug design.

- Halogen Interactions: The chlorine and fluorine atoms facilitate halogen bonding, which can enhance binding affinity in enzyme-inhibitor complexes compared to non-halogenated analogs .

Analytical Detection

Gas chromatography-mass spectrometry (GC-MS) data for methyl esters (e.g., fatty acid methyl esters ) highlight the importance of ester volatility in analytical workflows. The target compound’s detection would require optimization of column temperature and ionization parameters due to its benzothiazole core.

Biological Activity

2-Chloro-6-fluorobenzothiazole-4-carboxylic acid methyl ester (CFB) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies, and includes relevant data tables and case studies.

Chemical Structure and Properties

The compound CFB features a benzothiazole core, which is known for its pharmacological relevance. The presence of chlorine and fluorine substituents enhances its lipophilicity and biological activity, making it a target for various therapeutic applications.

Biological Activities

1. Antitumor Activity

CFB has shown promising antitumor properties in several studies. For instance, a study evaluated the cytotoxic effects of benzothiazole derivatives, including CFB, against various human cancer cell lines. The results indicated that CFB exhibited significant cytotoxicity with a GI50 value of less than 1 nM against sensitive breast cancer cell lines such as MCF-7 and MDA-MB-468 .

2. Antimicrobial Properties

Research has demonstrated that CFB possesses antimicrobial activity against a range of pathogens. In vitro studies indicated that CFB effectively inhibited the growth of Gram-positive and Gram-negative bacteria, showcasing its potential as an antibacterial agent .

3. Mechanism of Action

The mechanism by which CFB exerts its biological effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of key survival signaling pathways .

Case Studies

Case Study 1: Antitumor Evaluation

In a recent study, CFB was tested alongside other benzothiazole derivatives for their ability to inhibit tumor growth in vivo. The results demonstrated that CFB significantly reduced tumor size in xenograft models, indicating its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Assessment

Another study focused on the antimicrobial efficacy of CFB against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound displayed a minimum inhibitory concentration (MIC) of 0.5 mg/mL against S. aureus, suggesting strong antibacterial properties .

Data Table: Summary of Biological Activities

Q & A

Q. Yield Optimization Factors :

- Temperature control during cyclization (reflux vs. room temperature).

- Catalyst selection (e.g., polyphosphoric acid improves ring closure efficiency).

- Stoichiometric ratios of thiourea to aniline derivatives (excess thiourea reduces side reactions).

Reference Yields : Similar benzothiazole ester syntheses report yields of 65–80% under optimized reflux conditions .

Basic Question: How is the purity and structural integrity of this compound validated in academic research?

Q. Methodological Answer :

- Purity Analysis :

- Structural Confirmation :

Advanced Question: What strategies address regioselectivity challenges when introducing chloro and fluoro substituents on the benzothiazole ring?

Methodological Answer :

Regioselectivity is influenced by:

- Directing Groups : Electron-withdrawing groups (e.g., nitro) at specific positions direct halogenation. For example, nitration prior to fluorination ensures meta-substitution .

- Halogenation Reagents :

- Protection/Deprotection : Protect carboxylic acid as a methyl ester during halogenation to prevent undesired side reactions .

Advanced Question: How can researchers resolve contradictions in spectral data (e.g., overlapping NMR signals)?

Q. Methodological Answer :

- 2D NMR Techniques :

- HSQC/HMBC : Assign ambiguous aromatic protons by correlating H and C signals.

- NOESY : Identify spatial proximity of substituents (e.g., chloro vs. fluoro orientation).

- Isotopic Labeling : Synthesize F-labeled analogs to simplify fluorine signal interpretation .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 09) .

Basic Question: What in vitro assays are used to evaluate the biological activity of this compound?

Q. Methodological Answer :

- Antimicrobial Activity :

- Enzyme Inhibition : Screen against COX-2 or kinases via fluorometric assays (e.g., ADP-Glo™ Kinase Assay).

Advanced Question: How can structure-activity relationship (SAR) studies guide derivative design for enhanced potency?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.